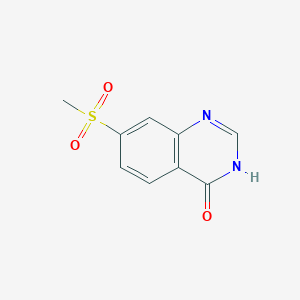

4-Hydroxy-7-(methylsulfonyl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-7-(methylsulfonyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the hydroxy and methylsulfonyl groups in this compound enhances its chemical reactivity and biological activity, making it a compound of interest in various fields of research.

Mécanisme D'action

Target of Action

Quinazoline derivatives, a group to which 4-hydroxy-7-(methylsulfonyl)quinazoline belongs, are known to interact with a variety of biological targets .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, anti-cancer, and anti-microbial activities .

Pharmacokinetics

The compound has a molecular weight of 22424, which may influence its absorption, distribution, metabolism, and excretion .

Result of Action

Quinazoline derivatives are known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects .

Analyse Biochimique

Biochemical Properties

Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-(methylsulfonyl)quinazoline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyquinazoline and methylsulfonyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to ensure sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-7-(methylsulfonyl)quinazoline undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The compound can undergo reduction reactions to form dihydroquinazoline derivatives.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

4-Hydroxy-7-(methylsulfonyl)quinazoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given the biological activity of quinazoline derivatives.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxyquinazoline: Lacks the methylsulfonyl group, making it less reactive.

7-Methylsulfonylquinazoline: Lacks the hydroxy group, affecting its biological activity.

Uniqueness

4-Hydroxy-7-(methylsulfonyl)quinazoline is unique due to the presence of both hydroxy and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Activité Biologique

Overview

4-Hydroxy-7-(methylsulfonyl)quinazoline is a heterocyclic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. The unique combination of hydroxy and methylsulfonyl groups in this compound enhances its reactivity and potential therapeutic applications, particularly in oncology and other medical fields.

Target Interactions

Quinazoline derivatives, including this compound, are known to interact with various biological targets. These interactions can lead to significant alterations in cellular processes, influencing pathways associated with inflammation, cancer progression, and microbial resistance.

Biochemical Pathways

Research indicates that this compound can modulate several biochemical pathways. Its biological activities include:

- Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines.

- Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.

- Antimicrobial Properties: Exhibiting activity against various pathogens .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. For instance, a study involving MCF-7 breast cancer cells showed significant elevation in lactate dehydrogenase (LDH) release upon treatment, indicating cell membrane damage and apoptotic activity .

Table 1: Cytotoxicity Data of this compound

| Concentration (μg/mL) | LDH Release (%) | Cell Viability (%) |

|---|---|---|

| 4 | 35 | 65 |

| 8 | 50 | 50 |

| 12 | 75 | 25 |

Apoptotic Mechanisms

The compound's ability to induce apoptosis has been linked to mitochondrial dysfunction. Studies revealed that treatment led to a decrease in mitochondrial membrane potential (MMP), facilitating the release of cytochrome c into the cytosol, which is a hallmark of apoptosis .

Case Studies

- MCF-7 Cell Line Study : In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, including chromatin condensation and membrane blebbing. The study highlighted that at concentrations of 6–12 μg/mL, significant morphological changes indicative of apoptosis were observed .

- Animal Model Trials : In vivo studies administered the compound at a dosage of 250 mg/kg to mice. Results indicated no significant toxicity or mortality, suggesting the compound's safety profile while maintaining efficacy against tumor growth .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its molecular weight of approximately 224.24 g/mol. This property influences its absorption, distribution, metabolism, and excretion (ADME), which are critical factors for its therapeutic application.

Comparative Analysis

Table 2: Comparison with Related Quinazoline Compounds

| Compound Name | Key Functional Groups | Biological Activity |

|---|---|---|

| This compound | Hydroxy, Methylsulfonyl | Anti-cancer, anti-inflammatory |

| 4-Hydroxyquinazoline | Hydroxy | Less reactive, lower activity |

| 7-Methylsulfonylquinazoline | Methylsulfonyl | Reduced anticancer properties |

Propriétés

IUPAC Name |

7-methylsulfonyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILHCDJJJXXSRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.